molecular formula C₁₁H₁₃N₅ B1663842 Indanidine CAS No. 85392-79-6

Indanidine

Cat. No. B1663842
CAS RN: 85392-79-6
M. Wt: 215.25 g/mol
InChI Key: PNHJTLDBYZVCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indanidine is an alpha-adrenergic agonist . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

While specific synthesis methods for Indanidine were not found, there are methods available for the synthesis of related compounds like 1,3-Indandiones . These methods involve complex reactions such as palladium-catalyzed intramolecular carbonylative annulation .


Molecular Structure Analysis

Indanidine has a molecular formula of C11H13N5 . Its structure includes an indazole ring attached to an imidazole ring .


Chemical Reactions Analysis

Indane-1,3-dione, a closely related compound, is known to be a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can undergo various chemical reactions to form different derivatives .

Future Directions

While specific future directions for Indanidine were not found, research on related compounds like 1,3-Indandione suggests potential applications in various fields such as medicinal chemistry, organic electronics, photopolymerization, and optical sensing .

properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-16-7-8-9(3-2-4-10(8)15-16)14-11-12-5-6-13-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHJTLDBYZVCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2NC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234602
Record name Indanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indanidine

CAS RN

85392-79-6
Record name Indanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85392-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indanidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP564IFE34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indanidine
Reactant of Route 2
Reactant of Route 2
Indanidine
Reactant of Route 3
Reactant of Route 3
Indanidine
Reactant of Route 4
Reactant of Route 4
Indanidine
Reactant of Route 5
Indanidine
Reactant of Route 6
Indanidine

Citations

For This Compound
77
Citations
A H'Naïfi, JM Leger, A Carpy - Acta Crystallographica Section C …, 1986 - scripts.iucr.org
… Indanidine can act as as agonist, partial agonist or antagonist on the a-adrenoceptors of isolated tissues (Ismail, Jahn & Weetman, 1981). A detailed study of this compound led to the …
Number of citations: 2 scripts.iucr.org
PH Van der Graaf, NP Shankley, JW Black - … -Schmiedeberg's archives of …, 1996 - Springer
… agonist, indanidine, also behaved as a partial agonist in the aorta and produced no significant contractions of the small mesenteric artery. Since idazoxan and indanidine have been …
Number of citations: 4 link.springer.com
RH Razdan, AA Mehta, RK Goyal - Indian Journal of …, 1989 - ijp-online.com
… In rat anococcygeus and in rat vas-deferens the responses to indanidine were … to indanidine were significantly inhibited in rat anococcygeus. While in rat vas-deferens, indanidine failed …
Number of citations: 2 ijp-online.com
J McGrath, V Wilson - Trends in Pharmacological Sciences, 1988 - cell.com
… subset of CQadrenoceptors that were activated by indanidine, were particularly sensitive to … not indanidine, was active. This te~inolo~ has not come into general usage, buf indanidine …
Number of citations: 56 www.cell.com
RE Tessel, DW Miller, GA Misse, X Dong, MB Doughty - Neuropeptides, 1993 - Elsevier
… , adrenoceptor agonist indanidine but did not alter that to the YI agonist ILe@, Pro341NPY. Responsiveness to NPY and NPY13-3e but not to BAY or indanidine was markedly reduced …
Number of citations: 15 www.sciencedirect.com
S Topouzis, C Schott, JC Stoclet - Journal of cardiovascular …, 1991 - journals.lww.com
… 8-Br cyclic GMP (in endothelium-denuded rings) depressed more markedly not only maximal contractions but also equipotent contractions elicited by two partial agonists (indanidine …
Number of citations: 43 journals.lww.com
JC McGrath, JW O'Brien - British journal of pharmacology, 1987 - Wiley Online Library
… Selective α 1 ‐adrenoceptor agonists, with the exception of indanidine, did not produce a stable pressor response during the 20 min infusion time but α 2 ‐adrenoceptor agonists did. …
Number of citations: 27 bpspubs.onlinelibrary.wiley.com
HR REMA, AA MEHTA, RK GOYAL
Number of citations: 0
E Hong, A Angulo - European Journal of Pharmacology, 1990 - Elsevier
Number of citations: 0
PH Graaf, NP Shankley, JW Black - Naunyn-Schmiedeberg's Archives of …, 1996 - Springer
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.